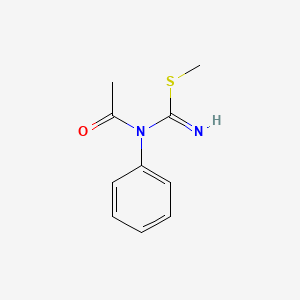
Methyl N-acetyl-N-phenylcarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-acetyl-N-phenylcarbamimidothioate is a chemical compound known for its unique structure and properties It is a derivative of carbamimidothioate, featuring a phenyl group and an acetyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-acetyl-N-phenylcarbamimidothioate typically involves the reaction of N-phenylthiourea with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-acetyl-N-phenylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted carbamimidothioates.
Aplicaciones Científicas De Investigación
Methyl N-acetyl-N-phenylcarbamimidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl N-acetyl-N-phenylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-methylanthranilate
- N-acetylphenylalanine
- N-acetyltyrosine
Uniqueness
Methyl N-acetyl-N-phenylcarbamimidothioate is unique due to its specific structural features, such as the presence of both acetyl and phenyl groups attached to the nitrogen atom. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, a potential therapeutic agent, and a useful material in industrial processes. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.
Propiedades
Número CAS |
91257-95-3 |
|---|---|
Fórmula molecular |
C10H12N2OS |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
methyl N-acetyl-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C10H12N2OS/c1-8(13)12(10(11)14-2)9-6-4-3-5-7-9/h3-7,11H,1-2H3 |
Clave InChI |
CVRJRWKOZRCEOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C(=N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)




![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
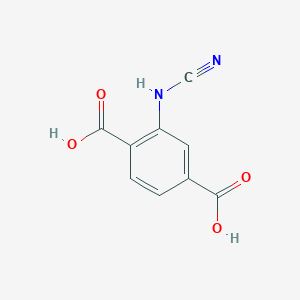

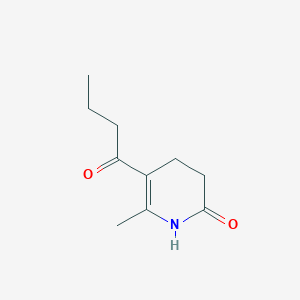
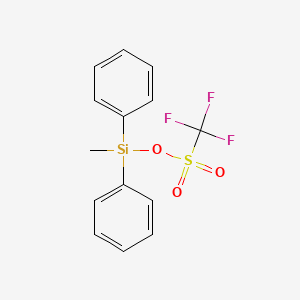
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
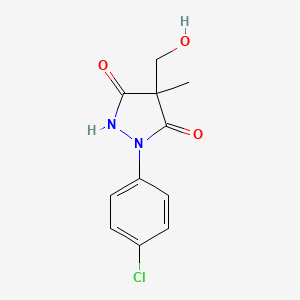
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
